

Application Notes and Protocols for Measuring HPK1 Inhibition in Cell-Based Assays

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Compound of Interest

Compound Name: *Hpk1-IN-19*

Cat. No.: *B15144517*

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Introduction

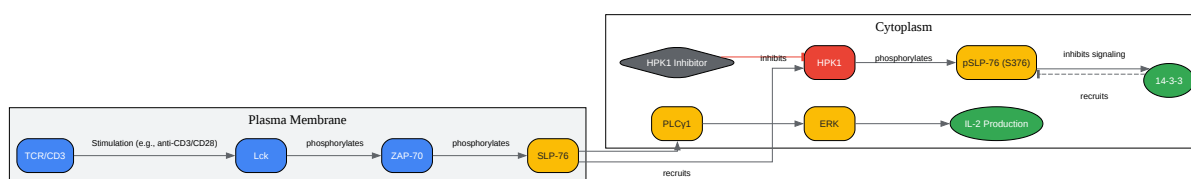
Hematopoietic Progenitor Kinase 1 (HPK1), also known as Mitogen-activated protein kinase kinase kinase 1 (MAP4K1), is a critical negative regulator of T-cell receptor (TCR) signaling. By phosphorylating key downstream targets such as SLP-76, HPK1 attenuates T-cell activation, proliferation, and cytokine production. This immunosuppressive function makes HPK1 an attractive therapeutic target for enhancing anti-tumor immunity in cancer immunotherapy. The development of potent and selective HPK1 inhibitors requires robust and reliable cell-based assays to accurately quantify their inhibitory activity in a physiologically relevant context.

These application notes provide detailed protocols for three widely used cell-based assays to measure HPK1 inhibition: a Homogeneous Time-Resolved Fluorescence (HTRF) assay, a NanoBioluminescence Resonance Energy Transfer (NanoBRET™) Target Engagement assay, and a phospho-flow cytometry assay to detect the phosphorylation of the direct HPK1 substrate, SLP-76.

HPK1 Signaling Pathway

HPK1 is a serine/threonine kinase that is predominantly expressed in hematopoietic cells. Upon T-cell receptor (TCR) activation, HPK1 is recruited to the immunological synapse where it becomes activated. Activated HPK1 then phosphorylates the adaptor protein SLP-76 at Serine

376. This phosphorylation event creates a binding site for 14-3-3 proteins, leading to the dissociation of the SLP-76 signaling complex and subsequent downregulation of the T-cell response, including reduced production of interleukin-2 (IL-2). Inhibition of HPK1 blocks this phosphorylation event, thereby sustaining TCR signaling and enhancing T-cell effector functions.



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HPK1 Signaling Pathway in T-Cells

Data Presentation: Potency of HPK1 Inhibitors in Cellular Assays

The following table summarizes the half-maximal inhibitory concentrations (IC₅₀) and effective concentrations (EC₅₀) of several known HPK1 inhibitors in various cell-based assays. This data allows for a direct comparison of compound potencies.

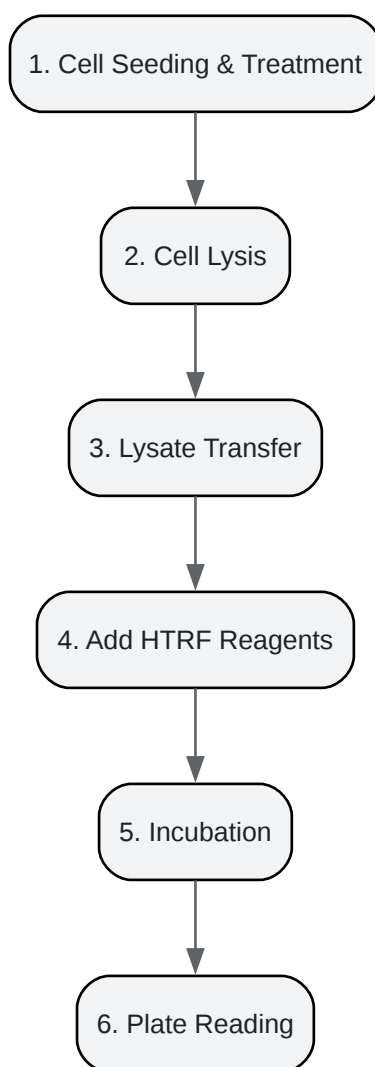
Compound	Assay Type	Cell Type	Readout	IC50 / EC50 (nM)
BGB-15025	Biochemical	-	Kinase Activity	1.04[1][2]
pSLP-76 Cellular Assay	T-Cells	pSLP-76 (S376)	Potent inhibition (concentration-dependent)[1][2]	
IL-2 Production Assay	T-Cells	IL-2 Secretion	Potent induction (concentration-dependent)[1][2]	
GNE-1858	Biochemical	-	Kinase Activity	1.9[3][4][5]
pSLP-76 Cellular Assay	-	pSLP-76 (S376)	1.9[6]	
Compound 1	pSLP-76 Cellular Assay	Human PBMCs	pSLP-76 (S376)	17.59 - 19.8[7]
IL-2 Production Assay	Human PBMCs	IL-2 Secretion	2.24 - 4.85[7]	
Compound 2	pSLP-76 Cellular Assay	Human PBMCs	pSLP-76 (S376)	141.44 - 193.41[7]
IL-2 Production Assay	Human PBMCs	IL-2 Secretion	58.36 - 142.53[7]	
ZYF0033	Biochemical	-	MBP Phosphorylation	< 10[8][9][10]
pSLP-76 Cellular Assay	-	pSLP-76 (S376)	Reduced at 100 nM[8]	
HPK1-IN-3	Biochemical	-	Kinase Activity	0.25[11][12]
IL-2 Production Assay	Human PBMCs	IL-2 Secretion	108[11][12]	
Unnamed Inhibitor	pSLP-76 Cellular Assay	Jurkat	pSLP-76 (S376)	3[13]

IL-2 Production Assay	Primary T-Cells	IL-2 Secretion	1.5[13]	
ISR-05	Biochemical	-	Kinase Activity	24,200[14]
ISR-03	Biochemical	-	Kinase Activity	43,900[14]

Experimental Protocols

HTRF Assay for HPK1 Inhibition

This protocol describes a homogeneous, fluorescence-based assay to quantify the inhibition of HPK1 in cell lysates. The assay measures the proximity of two antibodies labeled with a FRET donor and acceptor, which bind to HPK1.



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HTRF Assay Workflow

Materials:

- Jurkat T-cells
- RPMI-1640 medium with 10% FBS
- HPK1 inhibitor compounds
- Anti-CD3 antibody
- HTRF Total HPK1 Detection Kit (containing donor and acceptor antibodies, lysis buffer, and detection buffer)
- 96-well and 384-well white microplates

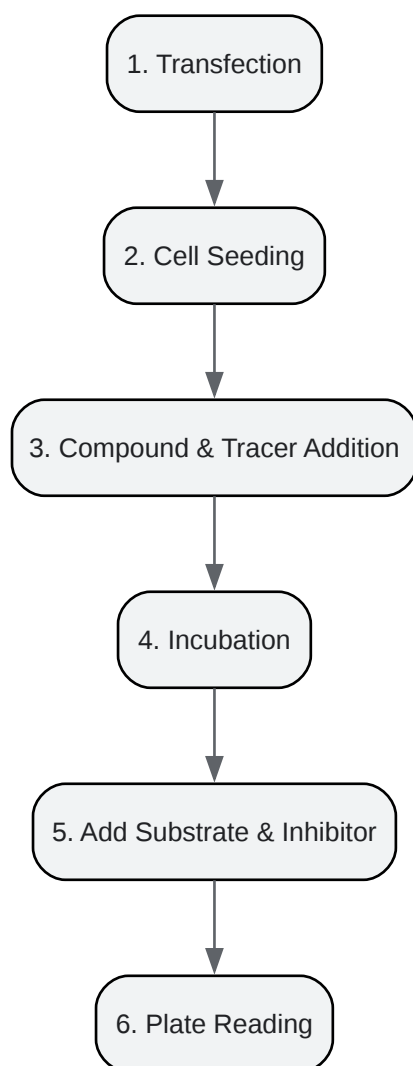
Protocol:

- Cell Culture and Treatment:
 - Culture Jurkat T-cells in RPMI-1640 medium supplemented with 10% fetal bovine serum at 37°C in a 5% CO₂ incubator.
 - Seed 200,000 Jurkat cells per well in a 96-well culture plate.
 - Treat the cells with a serial dilution of the HPK1 inhibitor for 2 hours.
 - Stimulate the cells with 20 µg/mL of anti-CD3 antibody for 30 minutes.
- Cell Lysis:
 - Carefully remove the supernatant.
 - Add 10 µL of supplemented 4X HTRF lysis buffer to each well.

- Incubate for 30 minutes at room temperature with gentle shaking to ensure complete cell lysis.
- Assay Procedure:
 - Transfer 16 µL of the cell lysate to a 384-well low-volume white microplate.
 - Prepare the HTRF detection reagent mix by combining the donor and acceptor antibodies according to the kit manufacturer's instructions.
 - Add 4 µL of the premixed HTRF detection reagents to each well containing the lysate.
 - Seal the plate and incubate overnight at room temperature.
- Data Acquisition and Analysis:
 - Read the plate on an HTRF-compatible reader, measuring the fluorescence emission at 665 nm (acceptor) and 620 nm (donor).
 - Calculate the HTRF ratio $(665 \text{ nm} / 620 \text{ nm}) * 10,000$.
 - Plot the HTRF ratio against the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

NanoBRET™ Target Engagement Assay

This assay quantifies the binding of a small molecule inhibitor to the HPK1 protein within intact, living cells. It utilizes Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-tagged HPK1 and a fluorescent tracer that binds to the kinase's active site.



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NanoBRET™ Assay Workflow

Materials:

- HEK293 cells
- DMEM with 10% FBS
- Plasmid encoding NanoLuc®-HPK1 fusion protein
- Transfection reagent (e.g., FuGENE® HD)
- NanoBRET™ Kinase Tracer

- HPK1 inhibitor compounds
- NanoBRET™ Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor
- White, non-binding surface 384-well plates

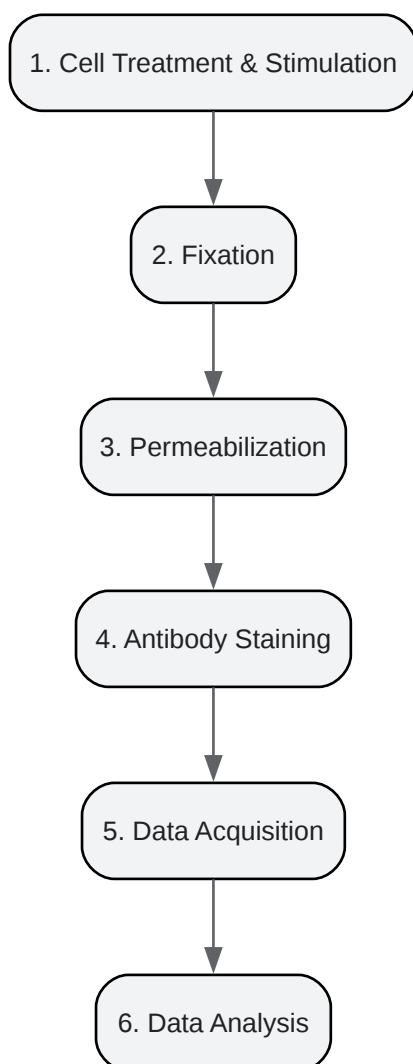
Protocol:

- Cell Transfection and Seeding:
 - Transfect HEK293 cells with the NanoLuc®-HPK1 fusion vector according to the manufacturer's protocol.
 - After 24 hours, harvest the transfected cells and resuspend them in Opti-MEM.
 - Seed the cells into a 384-well white assay plate.
- Compound and Tracer Addition:
 - Prepare serial dilutions of the HPK1 inhibitor compounds.
 - Add the compounds to the wells.
 - Add the NanoBRET™ Tracer to all wells at a final concentration determined by a preliminary tracer titration experiment.
- Incubation and Signal Detection:
 - Incubate the plate for 2 hours at 37°C in a 5% CO2 incubator to allow for compound binding to reach equilibrium.
 - Prepare the NanoBRET™ Nano-Glo® Substrate solution containing the Extracellular NanoLuc® Inhibitor.
 - Add the substrate solution to all wells.
- Data Acquisition and Analysis:

- Read the plate within 20 minutes on a luminometer equipped with 450 nm (donor) and 610 nm (acceptor) filters.
- Calculate the BRET ratio by dividing the acceptor emission (610 nm) by the donor emission (450 nm).
- Plot the BRET ratio against the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Phospho-Flow Cytometry for pSLP-76 (Ser376)

This protocol enables the quantification of HPK1 activity in individual cells by measuring the phosphorylation of its direct substrate, SLP-76, at serine 376 using phospho-specific antibodies and flow cytometry.



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Phospho-Flow Cytometry Workflow

Materials:

- Jurkat T-cells or human Peripheral Blood Mononuclear Cells (PBMCs)
- RPMI-1640 medium with 10% FBS
- HPK1 inhibitor compounds
- Anti-CD3/Anti-CD28 antibodies or beads for stimulation
- Fixation Buffer (e.g., 1.5% formaldehyde)
- Permeabilization Buffer (e.g., ice-cold methanol)
- FACS Buffer (PBS with 0.1% BSA)
- Fluorochrome-conjugated antibodies:
 - Anti-pSLP-76 (Ser376)
 - Anti-CD3 (for gating on T-cells in PBMCs)
 - Isotype control antibody
- Flow cytometer

Protocol:

- Cell Preparation and Treatment:
 - Culture and harvest Jurkat cells or isolate PBMCs from healthy donors.
 - Resuspend cells at 1×10^6 cells/mL in RPMI-1640.
 - Pre-treat cells with a dose range of HPK1 inhibitor for 1-2 hours at 37°C.

- Stimulate cells with anti-CD3/anti-CD28 for 15-30 minutes at 37°C.
- Fixation and Permeabilization:
 - Fix the cells by adding pre-warmed Fix Buffer I and incubating for 10 minutes at 37°C.[15]
 - Pellet the cells by centrifugation and resuspend in ice-cold methanol for permeabilization. Incubate on ice for 30 minutes.[15]
 - Wash the cells twice with FACS buffer to remove the methanol.
- Antibody Staining:
 - Resuspend the permeabilized cells in FACS buffer.
 - Add the anti-pSLP-76 (Ser376) antibody and, if using PBMCs, an anti-CD3 antibody. Include an isotype control in a separate tube.
 - Incubate in the dark at room temperature for 40 minutes.[15]
 - Wash the cells twice with FACS buffer.
- Flow Cytometry Analysis:
 - Resuspend the cells in FACS buffer and acquire data on a flow cytometer.
 - Gate on the live cell population using forward and side scatter, and on the CD3+ T-cell population if using PBMCs.
 - Quantify the median fluorescence intensity (MFI) of the pSLP-76 signal in the appropriate cell population.
 - Calculate the percent inhibition of pSLP-76 phosphorylation for each inhibitor concentration relative to the stimulated control and determine the IC50 value.

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